1,2-Dibromoethane-d4

Toxicology Hepatotoxicity In Vivo Metabolism

1,2-Dibromoethane-d4 (CAS 22581-63-1) is the tetradeuterated analog of 1,2-dibromoethane (EDB, CAS 106-93-4), a short-chain haloalkane. With a molecular formula of C₂D₄Br₂ and a molecular weight of 191.89 g/mol, this compound incorporates four deuterium atoms in place of the four methylene protons of the parent molecule.

Molecular Formula C2H4Br2
Molecular Weight 191.89 g/mol
CAS No. 22581-63-1
Cat. No. B144223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromoethane-d4
CAS22581-63-1
Synonyms1,1,2,2-Tetradeutero-1,2-dibromoethane;  1,2-Dibromo-1,1,2,2-tetradeuteroethane;  1,2-Dibromoethane-d4;  1,2-Dibromotetradeuteroethane;  1,2-Dibromoethane-1,1,2,2-d4;  1,2-dibromoethane-d4
Molecular FormulaC2H4Br2
Molecular Weight191.89 g/mol
Structural Identifiers
SMILESC(CBr)Br
InChIInChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2
InChIKeyPAAZPARNPHGIKF-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dibromoethane-d4 (CAS 22581-63-1): Deuterated Ethylene Dibromide for Isotopic Tracing and Quantitative MS Analysis


1,2-Dibromoethane-d4 (CAS 22581-63-1) is the tetradeuterated analog of 1,2-dibromoethane (EDB, CAS 106-93-4), a short-chain haloalkane. With a molecular formula of C₂D₄Br₂ and a molecular weight of 191.89 g/mol, this compound incorporates four deuterium atoms in place of the four methylene protons of the parent molecule [1]. It is typically supplied as a liquid with an isotopic purity of 99 atom % D and a chemical assay of 99%, meeting specifications for use as an internal standard, isotopic tracer, and mechanistic probe in mass spectrometry, NMR spectroscopy, and toxicology research .

Why Unlabeled 1,2-Dibromoethane or Alternative Deuterated Analogs Cannot Substitute for 1,2-Dibromoethane-d4


1,2-Dibromoethane-d4 is not functionally interchangeable with unlabeled 1,2-dibromoethane or with other deuterated analogs such as 1,2-dibromoethane-d8. Unlabeled EDB lacks the mass shift (M+4) required for use as an isotopically distinct internal standard in quantitative mass spectrometry, precluding its application in stable isotope dilution assays . Conversely, while a hypothetical d8 analog would provide a larger mass shift (M+8), 1,2-dibromoethane-d4 represents the optimal balance of isotopic distinction and synthetic accessibility; the d4 compound has been synthesized and characterized in peer-reviewed literature since 1952, whereas no commercial or literature evidence exists for a fully deuterated d8 analog of 1,2-dibromoethane [1]. Furthermore, deuterium substitution at the four methylene positions specifically attenuates microsomal oxidation while leaving cytosolic glutathione S-transferase-mediated metabolism intact, a differential effect that would not be recapitulated by alternative labeling patterns and which has been rigorously quantified in comparative toxicology studies [2].

Quantitative Differentiation of 1,2-Dibromoethane-d4: Comparative Evidence for Scientific Selection


In Vivo Hepatotoxicity Reduction: 75% Lower Serum GPT in d4-EDB vs. Unlabeled EDB in Mice

1,2-Dibromoethane-d4 (d4-EDB) exhibits substantially reduced hepatotoxicity compared to unlabeled 1,2-dibromoethane (EDB) in vivo. In a direct head-to-head comparison using male Swiss-Webster mice, serum glutamate-pyruvate transaminase (SGPT) levels—a clinical biomarker of liver injury—were measured 24 hours following intraperitoneal administration [1]. The SGPT elevation in d4-EDB-treated mice was only approximately 25% of that observed in EDB-treated mice, demonstrating a pronounced deuterium isotope effect on toxicological outcome.

Toxicology Hepatotoxicity In Vivo Metabolism

Microsomal Oxidation Rate: 1.9-Fold Decrease in d4-EDB vs. Unlabeled EDB in Rat Hepatocytes

In isolated rat hepatocytes, 1,2-dibromoethane-d4 undergoes microsomal oxidation at a markedly reduced rate relative to unlabeled 1,2-dibromoethane. A direct comparative study demonstrated a marked deuterium isotope effect on the microsomal oxidation pathway, while cytosolic metabolism—measured by bromide ion release from glutathione conjugation—remained unaffected by deuterium substitution [1]. This differential pathway sensitivity permits d4-EDB to serve as a selective probe for distinguishing oxidative versus conjugative metabolic contributions.

Drug Metabolism Cytochrome P450 Isotope Effect

Plasma Bromide Release Kinetics: 42% Lower Systemic Exposure at 3 Hours with d4-EDB vs. EDB

Systemic metabolic activation of 1,2-dibromoethane-d4, as reflected by plasma bromide ion concentration, is significantly attenuated compared to unlabeled 1,2-dibromoethane. In a direct comparative in vivo study, plasma bromide levels were measured 3 hours after intraperitoneal administration of equimolar doses [1]. The d4-EDB-treated cohort exhibited 42% lower plasma bromide than the EDB-treated cohort, quantitatively confirming that deuterium substitution reduces the overall rate of metabolic dehalogenation in the intact animal.

Pharmacokinetics In Vivo Metabolism Biomarker

Physicochemical Identity Preservation: Density Difference of 2.6% vs. Unlabeled EDB (2.226 vs. 2.17 g/mL)

1,2-Dibromoethane-d4 maintains near-identical physicochemical properties to unlabeled 1,2-dibromoethane while providing a mass shift of M+4 for mass spectrometric differentiation. The density of d4-EDB is 2.226 g/mL at 25°C , compared to the reported density of unlabeled EDB at 2.17-2.18 g/mL [1], representing a difference of approximately 2.6% attributable to deuterium incorporation. This minimal physical deviation ensures that d4-EDB co-elutes with native EDB under standard gas chromatographic conditions, a prerequisite for its function as an ideal internal standard in stable isotope dilution assays.

Analytical Chemistry Internal Standard GC-MS

Isotopic Purity Specification: 99 atom % D Enables Trace-Level Quantification Without Cross-Interference

Commercial 1,2-dibromoethane-d4 is supplied with a certified isotopic purity of 99 atom % D . This high isotopic enrichment minimizes the presence of unlabeled (d0) species that could otherwise contribute to background signal in the native analyte channel during mass spectrometric analysis. In contrast, 1,2-dibromoethane-d8—which would theoretically offer an M+8 mass shift—has no commercial availability or documented synthesis, representing a class-level inference that d4 substitution is the practical and validated labeling strategy for this molecule [1].

Analytical Method Validation Quality Control Stable Isotope Dilution

Validated Application Scenarios for 1,2-Dibromoethane-d4 Based on Comparative Evidence


Stable Isotope Dilution Internal Standard for GC-MS Quantification of EDB Residues

1,2-Dibromoethane-d4 functions as the optimal internal standard for quantifying native 1,2-dibromoethane in environmental, food, and pharmaceutical samples via gas chromatography-mass spectrometry (GC-MS). Its M+4 mass shift enables clear spectral differentiation from the d0 analyte, while its near-identical density (2.226 vs. 2.17 g/mL) ensures co-elution under standard chromatographic conditions [1]. This application is supported by the compound's 99 atom % D isotopic purity, which minimizes cross-channel interference and supports method detection limits at or below 1 ppt in aqueous matrices when coupled with purge-and-trap sample introduction [2].

Mechanistic Probe for Dissecting Microsomal vs. Cytosolic Metabolic Pathways

In toxicology and drug metabolism research, 1,2-dibromoethane-d4 enables pathway-specific investigation of 1,2-dibromoethane bioactivation. The deuterium isotope effect selectively attenuates cytochrome P450-mediated microsomal oxidation by approximately 1.9-fold while leaving glutathione S-transferase-mediated cytosolic metabolism unchanged [1]. Researchers can leverage this differential effect to determine the relative contribution of oxidative versus conjugative pathways to observed toxicological outcomes, including the 75% reduction in hepatotoxicity (SGPT 208 vs. 841 U/L) observed in vivo [2].

In Vivo Pharmacokinetic and Mass Balance Studies of Haloalkane Disposition

1,2-Dibromoethane-d4 serves as an isotopically labeled tracer for tracking the absorption, distribution, metabolism, and excretion of 1,2-dibromoethane in whole-animal studies. The 42% reduction in plasma bromide concentration at 3 hours post-dose relative to unlabeled EDB provides a quantifiable benchmark for evaluating the impact of deuterium substitution on systemic metabolic activation [1]. This differential pharmacokinetic profile makes d4-EDB suitable for mass balance studies where distinguishing administered tracer from endogenous or environmental background is required.

Reference Standard for Analytical Method Development and Validation (AMV) in Regulatory Submissions

1,2-Dibromoethane-d4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control applications supporting Abbreviated New Drug Applications (ANDA) [1]. The compound's certified isotopic purity (99 atom % D) and chemical purity (≥99%) meet the stringent requirements for primary reference standards in pharmaceutical impurity profiling and environmental contaminant monitoring per EPA methods employing stable isotopically labeled internal standards [2].

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